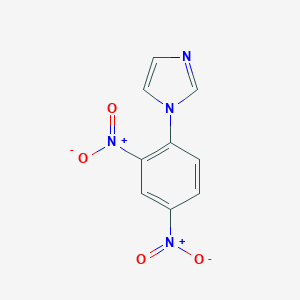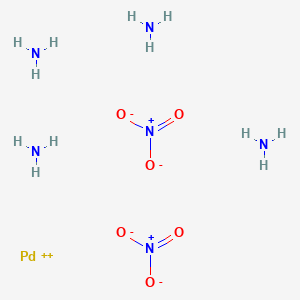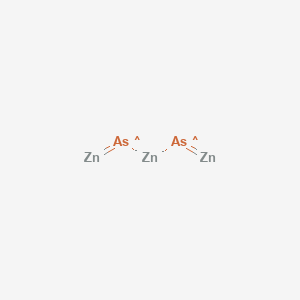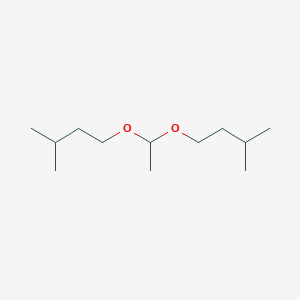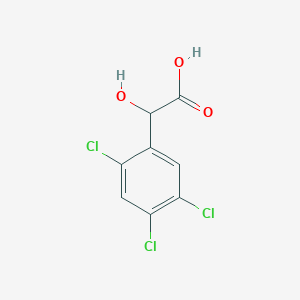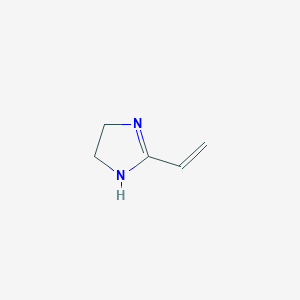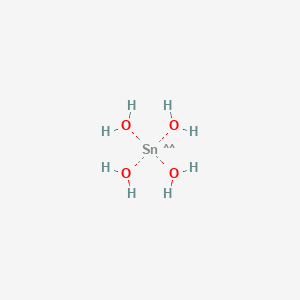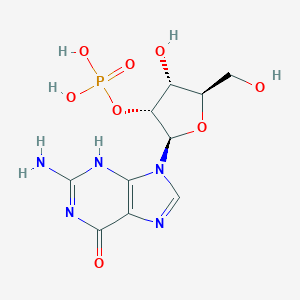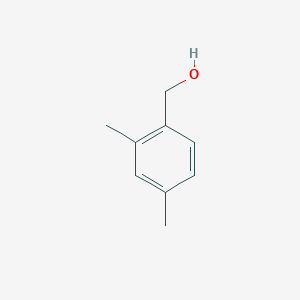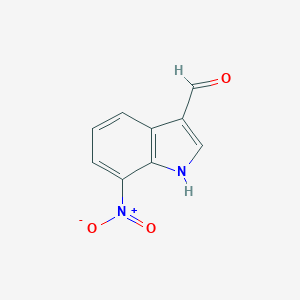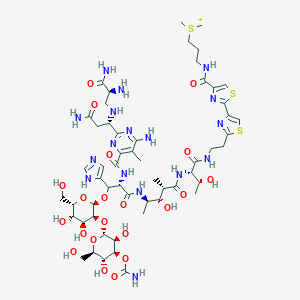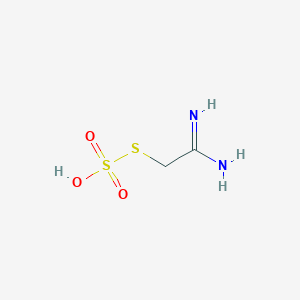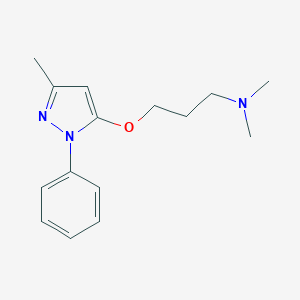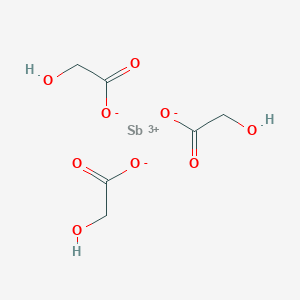
Antimony hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony hydroxyacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 298.8 g/mol. Antimony hydroxyacetate is used in various fields of research, including catalysis, material science, and biomedicine. In
Mecanismo De Acción
The mechanism of action of antimony hydroxyacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can activate the carbonyl group of the substrate and facilitate the reaction. Antimony hydroxyacetate has also been shown to exhibit antimicrobial activity, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Antimony hydroxyacetate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, it is important to handle it with care and follow proper safety protocols. In addition, antimony hydroxyacetate has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using antimony hydroxyacetate as a catalyst is its high selectivity and efficiency in various chemical reactions. It is also relatively inexpensive and easy to handle. However, one of the limitations of using antimony hydroxyacetate is its low solubility in organic solvents, which may affect its catalytic activity in certain reactions.
Direcciones Futuras
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. In addition, there is a need for further studies on the mechanism of action of antimony hydroxyacetate and its potential applications in biomedicine. Finally, the development of new catalytic systems based on antimony hydroxyacetate may have significant implications for the synthesis of new organic compounds.
Conclusion:
Antimony hydroxyacetate is a versatile compound that has potential applications in various fields of research, including catalysis, material science, and biomedicine. Its unique properties make it an attractive candidate for further study, and the development of new synthesis methods and catalytic systems based on antimony hydroxyacetate may have significant implications for the scientific community.
Métodos De Síntesis
Antimony hydroxyacetate can be synthesized using various methods, including the reaction of antimony trioxide with acetic acid and hydrogen peroxide. The reaction is carried out under acidic conditions, and the resulting product is filtered and washed with water. The purity of the synthesized antimony hydroxyacetate can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Antimony hydroxyacetate has been extensively studied for its catalytic properties in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. In addition, antimony hydroxyacetate has been used as a precursor for the synthesis of antimony oxide nanoparticles, which have potential applications in the field of material science.
Propiedades
Número CAS |
13747-31-4 |
|---|---|
Nombre del producto |
Antimony hydroxyacetate |
Fórmula molecular |
C6H9O9Sb |
Peso molecular |
346.89 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
SMILES canónico |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Otros números CAS |
17901-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



